(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide

Description

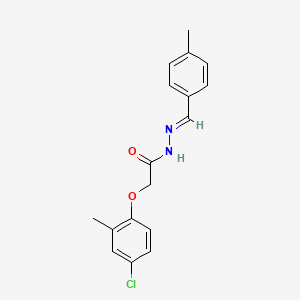

The compound (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide belongs to the acetohydrazide class, characterized by a hydrazone linkage (-NH-N=CH-) connecting a substituted phenoxyacetamide moiety to an aromatic aldehyde-derived benzylidene group. Its structure comprises:

- Phenoxy group: Substituted with a chlorine atom at position 4 and a methyl group at position 2, enhancing lipophilicity and steric effects.

- Acetohydrazide backbone: Provides a flexible scaffold for hydrogen bonding and π-π interactions.

- 4-Methylbenzylidene group: Introduces a hydrophobic aromatic system, critical for target binding in biological systems.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12-3-5-14(6-4-12)10-19-20-17(21)11-22-16-8-7-15(18)9-13(16)2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMSAKJJHQKJBV-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the following steps:

-

Formation of the Hydrazide Intermediate

Starting Materials: 4-chloro-2-methylphenol, acetic anhydride, and hydrazine hydrate.

Reaction Conditions: The reaction is carried out by first acetylating 4-chloro-2-methylphenol with acetic anhydride to form 4-chloro-2-methylphenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.

-

Condensation Reaction

Starting Materials: 2-(4-chloro-2-methylphenoxy)acetohydrazide and 4-methylbenzaldehyde.

Reaction Conditions: The hydrazide intermediate undergoes a condensation reaction with 4-methylbenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product, (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can target the imine bond (C=N) in the compound, converting it to an amine (C-N) group.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of amines.

Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide typically involves the condensation reaction between 4-chloro-2-methylphenol and various hydrazine derivatives. The reaction conditions can be optimized to enhance yield and purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that Schiff bases derived from hydrazides demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. The hydrazide functional group is known for its ability to interact with biological macromolecules, potentially leading to apoptosis in cancer cells. Preliminary investigations have indicated that derivatives of hydrazones can inhibit cancer cell proliferation and induce cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing phenoxy groups have been documented in various studies. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity Evaluation

A study evaluating the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antimicrobial potential.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity Assessment

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values obtained were indicative of its potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HCT116 (Colon Cancer) | 15 |

Conclusion and Future Directions

This compound exhibits promising applications in antimicrobial and anticancer research. Its unique chemical structure allows for diverse interactions with biological systems, making it a candidate for further exploration in drug development.

Future research should focus on:

- Detailed mechanistic studies to understand its action at the molecular level.

- In vivo studies to evaluate its efficacy and safety profile.

- Exploration of structural modifications to enhance its bioactivity.

Mechanism of Action

The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Insights from Structural Comparisons

Phenoxy Substituents: Chlorine and Methyl Groups: The 4-Cl-2-CH₃ substitution in the target compound and Ani9 enhances lipophilicity and steric hindrance, favoring membrane permeability and target binding .

Benzylidene Modifications :

- 4-Methyl vs. 4-Hydroxy : The 4-CH₃ group in the target compound improves hydrophobicity , whereas 4-OH () introduces hydrogen-bonding capability, altering target selectivity.

- Electron-Withdrawing Groups : 4-Cl in compound 4f enhances anti-inflammatory activity by stabilizing the hydrazone linkage and modulating TNF-α suppression .

Biological Activity Trends: α-Glucosidase Inhibition: Ethyl-thio benzimidazolyl derivatives (e.g., 212) exhibit stronger inhibition than phenoxy-based analogs, suggesting heterocyclic moieties enhance enzyme binding . Anti-Inflammatory Effects: tert-Butyl-pyrazolyl groups (4f) synergize with chlorobenzylidene to suppress TNF-α, whereas the target compound’s methylphenoxy group may prioritize ion channel modulation over cytokine inhibition .

Physicochemical Profiling

- Molecular Weight : ~357.8 g/mol (estimated from analogs).

- Lipophilicity : Predicted logP ~3.5 (due to chloro and methyl groups).

- Solubility: Limited aqueous solubility, typical of aromatic hydrazones.

Biological Activity

(E)-2-(4-chloro-2-methylphenoxy)-N'-(4-methylbenzylidene)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A chloro-substituted phenoxy group .

- A methylbenzylidene hydrazide linkage .

- The overall molecular formula is .

Research indicates that compounds with similar structures often interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The specific mechanisms of action for this compound have not been extensively documented; however, insights can be drawn from related compounds.

Potential Mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell growth and induce apoptosis in various cell lines, particularly in trophoblasts, which are crucial for placental development.

- Endocrine Disruption : Compounds bearing similar functional groups have been implicated in endocrine disruption, potentially affecting hormone signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

-

Trophoblast Cell Line Study :

- A study demonstrated that exposure to structurally similar compounds like 4-Methylbenzylidene camphor (4-MBC) suppressed proliferation and induced apoptosis in human trophoblast cells. The findings suggest that the compound may similarly affect placental development by disrupting normal cellular functions.

- Key findings included increased oxidative stress and altered gene expression related to trophoblast survival and function .

- Endocrine Disruption Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.